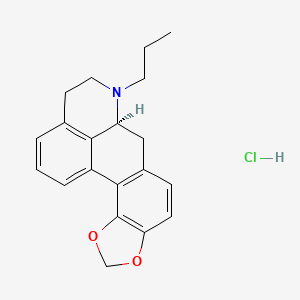

S(+)-MDO-NPA HCl

CAS No.:

Cat. No.: VC16015383

Molecular Formula: C20H22ClNO2

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22ClNO2 |

|---|---|

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | (12S)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride |

| Standard InChI | InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H/t16-;/m0./s1 |

| Standard InChI Key | QRTFNNCNSYALRJ-NTISSMGPSA-N |

| Isomeric SMILES | CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |

| Canonical SMILES | CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

S(+)-MDO-NPA HCl (CAS No. 113678-73-2) is defined by the formula C₂₀H₂₂ClNO₂, yielding a molecular weight of 343.85 g/mol . The structure integrates:

-

A methylenedioxy group (-O-CH₂-O-) at the 10,11-positions of the aporphine scaffold.

-

An N-propyl substituent on the aporphine nitrogen.

-

A hydrochloride salt to enhance solubility and stability.

-

S(+)-enantiomeric configuration, critical for stereospecific receptor interactions .

Table 1: Key Physicochemical Properties

Stereochemical Significance

The S(+)-enantiomer exhibits distinct binding affinities compared to its R(-)-counterpart, as chirality influences dopamine receptor engagement. Enantiopure synthesis ensures precise pharmacological profiling, minimizing off-target effects .

Synthesis and Structural Characterization

Synthetic Pathway

While detailed protocols are proprietary, the synthesis likely involves:

-

Aporphine Core Formation: Cyclization of benzylisoquinoline precursors.

-

Methylenedioxy Installation: Electrophilic substitution using methylenedioxy reagents.

-

N-Propylation: Alkylation of the aporphine nitrogen with propyl halides.

-

Enantiomeric Resolution: Chiral chromatography or enzymatic resolution to isolate the S(+)-form.

-

Salt Formation: Treatment with HCl to yield the hydrochloride .

Analytical Confirmation

-

¹H NMR: Peaks for methylenedioxy (δ 5.8–6.3 ppm), propyl chains (δ 1.0–1.5 ppm), and aromatic protons (δ 6.8–7.3 ppm).

Pharmacological Profile

Mechanism of Action

S(+)-MDO-NPA HCl acts as a dopamine inhibitor, likely targeting D₁/D₂ receptors in the limbic system. Its selectivity arises from:

-

Lipophilic Permeability: Enhanced by the methylenedioxy and N-propyl groups, facilitating blood-brain barrier traversal.

-

Receptor Subtype Affinity: Preferential binding to limbic over striatal or cortical receptors .

Table 2: Comparative Dopamine Inhibitors

| Compound | Target Specificity | Oral Activity | Limbic Selectivity |

|---|---|---|---|

| S(+)-MDO-NPA HCl | D₁/D₂ receptors | Yes | High |

| Haloperidol | Pan-D₂ receptors | Yes | Low |

| Clozapine | D₄ receptors | Yes | Moderate |

Research Applications

Neurological Studies

-

Addiction Models: Suppresses dopamine-driven reward pathways in rats.

-

Anxiety/Depression: Modulates limbic dopamine in stress-induced behaviors.

-

Schizophrenia Research: Mimics dopaminergic hypoactivity in prefrontal-limbic circuits .

Experimental Protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume